molecular formula C22H28N4O3S B2677843 1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea CAS No. 1235344-37-2

1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea

Cat. No.: B2677843
CAS No.: 1235344-37-2
M. Wt: 428.55
InChI Key: OELJKYLCOLOVLI-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibitors

A series of flexible ureas was synthesized and assessed for antiacetylcholinesterase activity. These compounds aimed to optimize spacer length and conformational flexibility to achieve high inhibitory activities. The research demonstrated that certain urea derivatives could effectively interact with enzyme hydrophobic binding sites, suggesting potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Directed Lithiation

Research on N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrated the utility of directed lithiation in organic synthesis. This process allows for the efficient functionalization of compounds, which can be crucial in the development of pharmaceuticals and other complex molecules (Smith et al., 2013).

Anticancer Investigations

Urea derivatives have been synthesized and evaluated for their anticancer activity. The study identified several compounds with significant in vitro anticancer potential, highlighting the therapeutic applications of urea derivatives in oncology (Mustafa et al., 2014).

Soluble Epoxide Hydrolase Inhibitors

Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase (sEH) demonstrated their potential in reducing inflammatory pain. These inhibitors showed improved pharmacokinetic parameters and potent anti-hyperalgesic effects in vivo, suggesting their use in pain management (Rose et al., 2010).

Corrosion Inhibition

Mannich bases derived from urea compounds have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies suggest the application of urea derivatives in protecting industrial materials against corrosion, highlighting their importance in materials science (Jeeva et al., 2015).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-3-29-18-8-6-17(7-9-18)25-22(28)24-15-16-10-13-26(14-11-16)21(27)19-5-4-12-23-20(19)30-2/h4-9,12,16H,3,10-11,13-15H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELJKYLCOLOVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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